

Ozarelix: Technical Overview for Researchers

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Compound Focus: Ozarelix

CAS No.: 295350-45-7

Cat. No.: S548652

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The following table consolidates the key technical information available for **Ozarelix**.

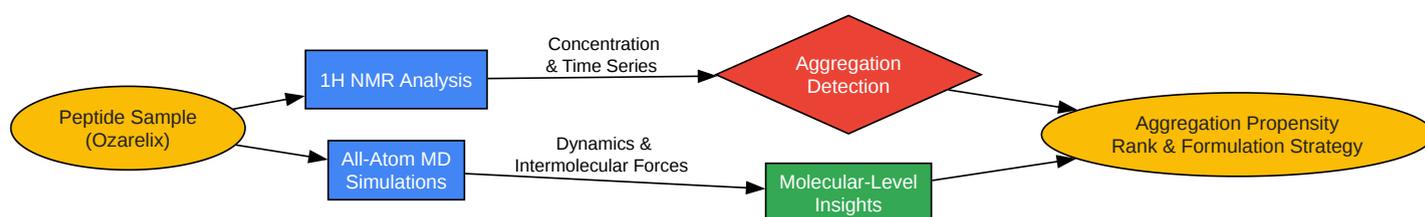
Attribute	Description
Mechanism of Action	GnRH receptor (GNRHR) antagonist/modulator [1] [2].
Primary Target	Gonadotropin-releasing hormone receptor (GnRH-R) in the pituitary gland [3].
Key Biological Effects	Induces cell apoptosis; arrests cell cycle in G2/M phase; inhibits proliferation in PC3 and DU145 prostate cancer cell lines [2].
Reported Protein Binding	Not Available in the searched databases and literature [1].
Metabolism	Not Available in the searched databases and literature [1].
Route of Elimination	Not Available in the searched databases and literature [1].

Experimental Methodologies for Investigating Interactions

While direct data on **Ozarelix** is scarce, you can apply established techniques to study its behavior. The following workflows and protocols are based on studies of similar peptide drugs.

Investigating Peptide Aggregation

Understanding aggregation is critical in peptide drug development. The following diagram illustrates a complementary workflow using Nuclear Magnetic Resonance (NMR) and All-Atom Molecular Dynamics (AA-MD) simulations to study this behavior, as demonstrated in studies of structurally similar peptides [4].



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Diagram 1: Workflow for evaluating peptide aggregation propensity.

The methodology can be broken down as follows [4]:

- **¹H NMR Analysis:** Prepare samples in neat H₂O and use ¹H NMR to systematically investigate variations in aggregation with peptide concentration and over time. This method can detect coexisting classes of aggregates and whether counterions (like acetate) are included in the aggregate structure.
- **All-Atom Molecular Dynamics (AA-MD) Simulations:** Perform simulations to obtain molecular-level insights into aggregation dynamics, pathways, and the influence of specific structural elements on aggregation propensity.

Pharmacokinetic Analysis via LC-MS/MS

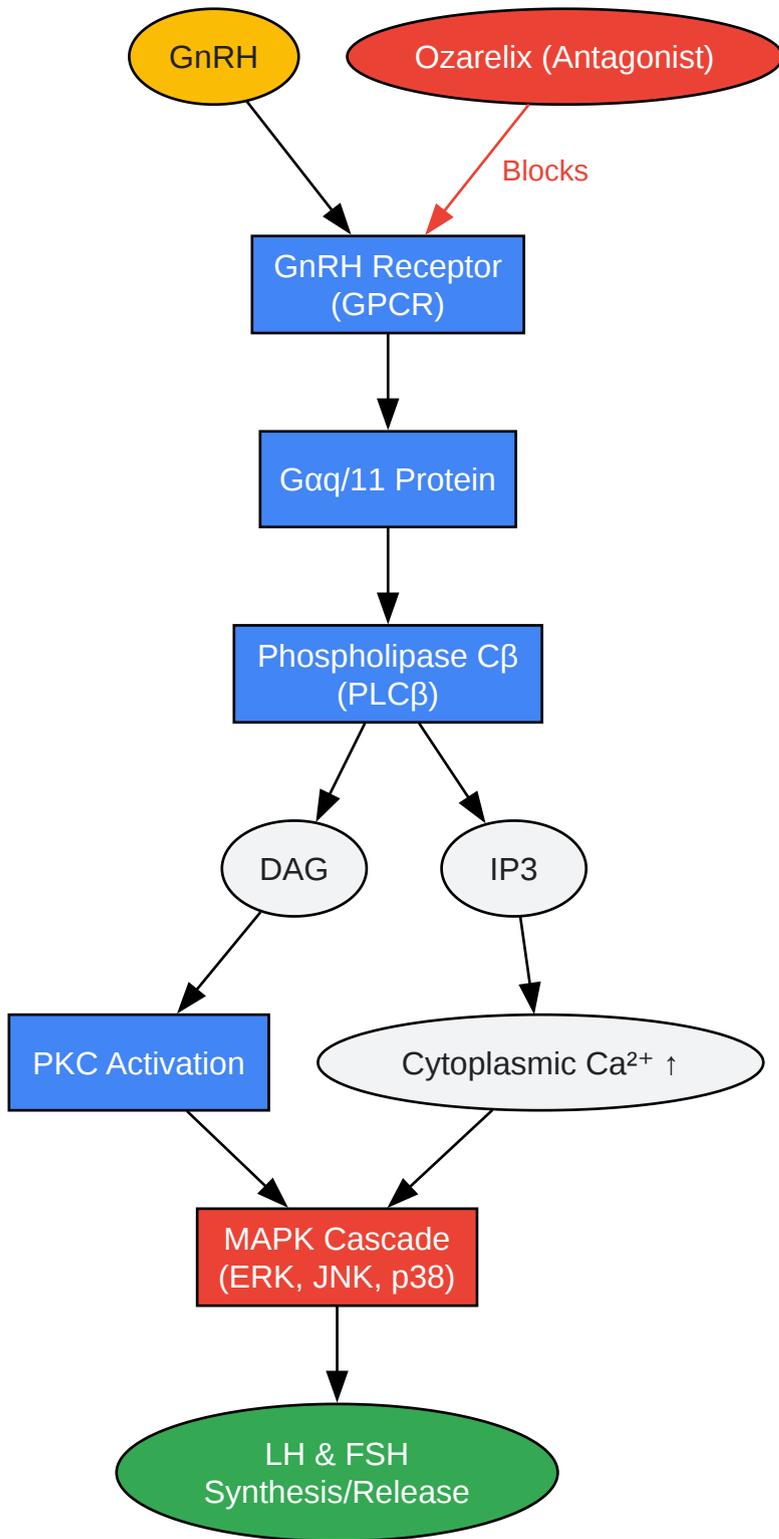
For characterizing the absorption and pharmacokinetics of **Ozarelix** in pre-clinical models, you can adapt a validated LC-MS/MS method developed for a similar GnRH antagonist, LXT-101 [5].

Detailed Protocol: LC-MS/MS Method for GnRH Antagonist Quantification in Plasma [5]

- **Instrumentation:** Use a triple-stage quadrupole mass spectrometer (e.g., TSQ Quantum Discovery) with an electrospray ionization (ESI) interface, coupled to an HPLC system (e.g., Finnigan Surveyor).
- **Chromatography:**
 - **Column:** Hypersil GOLD C18 (50 mm × 2.1 mm, I.D. 5 μm).
 - **Mobile Phase:** Acetonitrile/water/formic acid (20:80:0.1, v/v/v).
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 25 °C.
- **Mass Spectrometry:**
 - **Ionization Mode:** Positive ESI.
 - **Data Acquisition:** Selected Reaction Monitoring (SRM).
 - **SRM Transitions:** For a compound like LXT-101, these were m/z 472.1³⁺ → 587.8 (quantification) and m/z 472.1³⁺ → 170.0 (qualification). You will need to optimize these for **Ozarelix**.
- **Sample Preparation (Protein Precipitation):**
 - Thaw plasma samples at room temperature and vortex for 60 seconds.
 - Combine **300 μL plasma**, **50 μL internal standard (IS) working solution** (e.g., 1000 ng/mL in methanol), and **600 μL of acetonitrile**.
 - Vortex-mix for 3 minutes.
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 37°C.
 - Reconstitute the residue in **200 μL of mobile phase**.
 - Vortex for 3 minutes, centrifuge again, and inject **20 μL** of the supernatant into the LC-MS/MS system.

GnRH Receptor Signaling Pathway

As a GnRH antagonist, **Ozarelix** blocks the following signaling pathway in the pituitary gland, which is crucial for its therapeutic action in prostate cancer [3].



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Diagram 2: GnRH receptor signaling pathway and Ozarelix mechanism of action.

Key Considerations for Your Research

- **Addressing the Data Gap:** The absence of protein binding data for **Ozarelix** in the public domain presents both a challenge and a research opportunity. Your experimental work could generate valuable new knowledge in this area.
- **Leveraging Known Mechanisms:** The established role of **Ozarelix** as a GnRH receptor antagonist is a solid foundation. You can focus your interaction studies on this specific target protein and its downstream signaling components [3] [2].
- **Adapting Validated Methods:** The methodologies outlined, particularly the LC-MS/MS protocol for pharmacokinetics [5] and the aggregation studies [4], provide an excellent starting point which you can validate for **Ozarelix**.

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